molecular formula C4H5IO B12601283 3-Iodobut-3-en-2-one CAS No. 648425-14-3

3-Iodobut-3-en-2-one

Cat. No.: B12601283
CAS No.: 648425-14-3
M. Wt: 195.99 g/mol
InChI Key: HOJCYEUWKFDQLB-UHFFFAOYSA-N
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Description

3-Iodobut-3-en-2-one is an organic compound characterized by the presence of an iodine atom attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodobut-3-en-2-one can be synthesized through the iodination of butenone derivatives. One common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. For example, the iodohydroxylation of alkylidenecyclopropanes with an I₂/H₂O system can yield 3-iodobut-3-en-1-ol derivatives .

Industrial Production Methods: Industrial production of this compound typically involves scalable and regioselective synthesis protocols. These methods often employ palladium-catalyzed cross-coupling reactions to achieve high yields and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of this compound can lead to the formation of iodinated alcohols.

    Substitution: The iodine atom in this compound can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under mild conditions.

Major Products:

Scientific Research Applications

3-Iodobut-3-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The iodine atom acts as a leaving group, facilitating substitution reactions. Additionally, the enone structure allows for conjugate addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    4-Iodobut-3-en-2-one: Similar structure but with the iodine atom at a different position.

    3-Iodobut-3-en-1-ol: An alcohol derivative of 3-iodobut-3-en-2-one.

    Iodocyclopropylmethanol: Another iodinated compound with different reactivity.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for a wide range of chemical transformations. Its enone structure and the presence of the iodine atom make it a valuable intermediate in organic synthesis .

Properties

CAS No.

648425-14-3

Molecular Formula

C4H5IO

Molecular Weight

195.99 g/mol

IUPAC Name

3-iodobut-3-en-2-one

InChI

InChI=1S/C4H5IO/c1-3(5)4(2)6/h1H2,2H3

InChI Key

HOJCYEUWKFDQLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)I

Origin of Product

United States

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